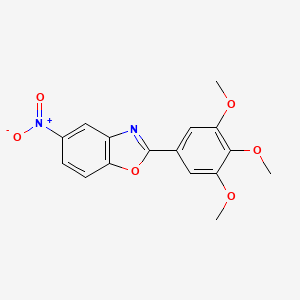![molecular formula C21H21NO4 B4409685 1-(3-{2-[2-(8-quinolinyloxy)ethoxy]ethoxy}phenyl)ethanone](/img/structure/B4409685.png)
1-(3-{2-[2-(8-quinolinyloxy)ethoxy]ethoxy}phenyl)ethanone
Übersicht
Beschreibung
1-(3-{2-[2-(8-quinolinyloxy)ethoxy]ethoxy}phenyl)ethanone, also known as Q-VD-OPh, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2004 by Caspase Inhibitor Working Group, and since then, it has been extensively studied for its mechanism of action and potential applications in various fields.
Wirkmechanismus
1-(3-{2-[2-(8-quinolinyloxy)ethoxy]ethoxy}phenyl)ethanone inhibits caspases by binding to the active site of the enzyme and preventing the cleavage of downstream targets. It has been shown to be a broad-spectrum caspase inhibitor, inhibiting caspases-3, -6, -7, -8, and -9. This compound has also been shown to inhibit other proteases, including calpains and cathepsins.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to protect cells from apoptosis induced by various stimuli, including staurosporine, etoposide, and UV radiation. This compound has also been shown to protect cells from necroptosis, a form of programmed cell death that is mediated by the receptor-interacting protein kinase 1 (RIPK1) and RIPK3. In addition, this compound has been shown to have anti-inflammatory effects, inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-{2-[2-(8-quinolinyloxy)ethoxy]ethoxy}phenyl)ethanone has several advantages as a research tool. It is a potent and specific inhibitor of caspases, making it a valuable tool for investigating the role of caspases in various diseases. This compound is also cell-permeable and non-toxic at concentrations used in most experiments. However, this compound has some limitations. It has been shown to inhibit other proteases, including calpains and cathepsins, which may complicate the interpretation of results. In addition, this compound has been shown to have off-target effects, inhibiting other enzymes such as protein kinase C and poly(ADP-ribose) polymerase.
Zukünftige Richtungen
There are several future directions for research on 1-(3-{2-[2-(8-quinolinyloxy)ethoxy]ethoxy}phenyl)ethanone. One area of interest is the development of more specific caspase inhibitors, which may have fewer off-target effects. Another area of interest is the investigation of the role of caspases in various diseases, including cancer and neurodegenerative diseases. This compound has also been shown to have anti-inflammatory effects, and further research is needed to investigate its potential use as an anti-inflammatory agent. Finally, the development of this compound analogs with improved pharmacokinetic properties may lead to the development of more effective therapeutic agents.
Wissenschaftliche Forschungsanwendungen
1-(3-{2-[2-(8-quinolinyloxy)ethoxy]ethoxy}phenyl)ethanone has been extensively studied for its potential applications in various fields of scientific research. It has been shown to be a potent inhibitor of caspases, a family of proteases that play a crucial role in apoptosis. This compound has been used in studies investigating the role of caspases in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
Eigenschaften
IUPAC Name |
1-[3-[2-(2-quinolin-8-yloxyethoxy)ethoxy]phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-16(23)18-6-2-8-19(15-18)25-13-11-24-12-14-26-20-9-3-5-17-7-4-10-22-21(17)20/h2-10,15H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBIXXUHPYBEBNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCCOCCOC2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(allyloxy)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4409603.png)

![1-{2-[3-(2,6-dimethyl-4-morpholinyl)propoxy]phenyl}ethanone hydrochloride](/img/structure/B4409612.png)
![N-[2-(1-pyrrolidinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4409625.png)
![(1,3-benzodioxol-5-ylmethyl){[5-(4-fluorophenyl)-2-furyl]methyl}amine hydrochloride](/img/structure/B4409629.png)
![1-({[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4409635.png)

![2-(4-methoxyphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B4409644.png)
![N-{3,5-dimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2,3,4-trimethoxybenzamide](/img/structure/B4409653.png)
![4-[4-(3-butoxyphenoxy)butyl]morpholine hydrochloride](/img/structure/B4409660.png)
![2-chloro-5-(methylthio)-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B4409673.png)
![1-[3-(3-nitrophenoxy)propyl]-1H-imidazole hydrochloride](/img/structure/B4409674.png)
![N-[2-(difluoromethoxy)phenyl]-3-methylbutanamide](/img/structure/B4409676.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-fluorophenyl)ethanone](/img/structure/B4409682.png)